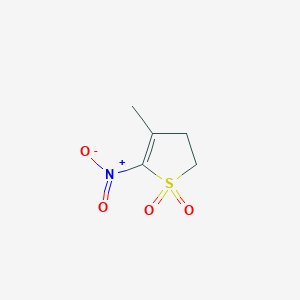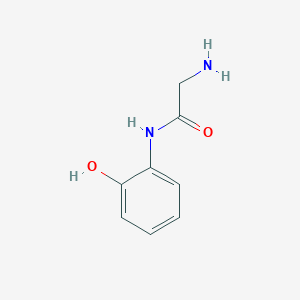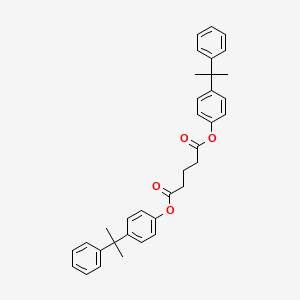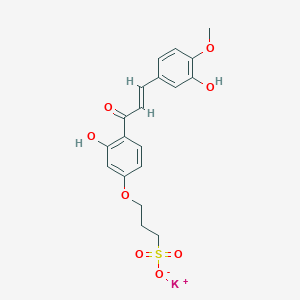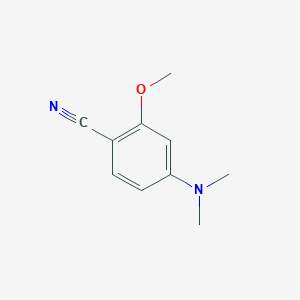
4-(Dimethylamino)-2-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-2-methoxybenzonitrile is an organic compound that features a dimethylamino group, a methoxy group, and a nitrile group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methoxybenzonitrile typically involves the reaction of 4-(Dimethylamino)benzaldehyde with methoxyacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-2-methoxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-2-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biological assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, the compound can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. Additionally, its dimethylamino and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity with various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar structure but lacks the methoxy group.
4-(Methoxy)benzonitrile: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)benzaldehyde: Similar structure but contains an aldehyde group instead of a nitrile group.
Uniqueness
4-(Dimethylamino)-2-methoxybenzonitrile is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Eigenschaften
CAS-Nummer |
69619-15-4 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-(dimethylamino)-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(2)9-5-4-8(7-11)10(6-9)13-3/h4-6H,1-3H3 |
InChI-Schlüssel |
COWQHRRJESDSBA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)


![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)


![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
